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Compound of Interest

Compound Name: 12H-Benzofuro[2,3-a]carbazole

Cat. No.: B8117167 Get Quote

An In-Depth Technical Guide to the Solubility of 12H-Benzofuro[2,3-a]carbazole in Common

Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract
12H-Benzofuro[2,3-a]carbazole is a heterocyclic compound of significant interest in medicinal

chemistry and materials science.[1][2] Its therapeutic potential, like that of many carbazole

derivatives, is intrinsically linked to its physicochemical properties, among which solubility

stands as a critical determinant for bioavailability and formulation.[3] This guide provides a

comprehensive overview of the theoretical and practical aspects of the solubility of 12H-
Benzofuro[2,3-a]carbazole in common organic solvents. While specific experimental solubility

data for this compound is not widely published, this document outlines the foundational

principles governing its solubility, provides a detailed experimental protocol for its

determination, and offers insights into solvent selection for various research and development

applications.

Introduction to 12H-Benzofuro[2,3-a]carbazole
12H-Benzofuro[2,3-a]carbazole belongs to a class of fused heterocyclic compounds that have

garnered attention for their diverse biological activities, including potential antitumor and anti-

inflammatory properties.[1][2] The rigid, planar structure of the benzofurocarbazole core is a

key feature influencing its molecular interactions and, consequently, its physical properties.
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Molecular Structure and Physicochemical Properties:

Molecular Formula: C₁₈H₁₁NO[4][5]

Molecular Weight: 257.29 g/mol [4][5]

Appearance: Off-white to gray solid[4]

Predicted pKa: 16.07 ± 0.30[4][6]

Predicted XLogP3: 5.1 - 5.2205[5][7]

The high XLogP3 value suggests a lipophilic nature, indicating that 12H-Benzofuro[2,3-
a]carbazole is likely to have poor aqueous solubility but better solubility in organic solvents.[8]

Understanding its solubility profile is paramount for applications ranging from synthetic workups

and purification to formulation for biological screening and therapeutic delivery.

Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."

This adage is a simplified representation of the complex interplay of intermolecular forces

between the solute and solvent molecules. The overall Gibbs free energy change of dissolution

(ΔG_sol) must be negative for solubility to occur, and this is dependent on the enthalpy

(ΔH_sol) and entropy (ΔS_sol) of the process.

For 12H-Benzofuro[2,3-a]carbazole, the key intermolecular forces at play are:

Van der Waals forces: These are the primary forces of attraction between the nonpolar

carbazole and benzofuran rings and nonpolar solvents.

Dipole-dipole interactions: The presence of nitrogen and oxygen heteroatoms introduces

polarity into the molecule, allowing for dipole-dipole interactions with polar solvents.

Hydrogen bonding: The secondary amine in the carbazole moiety can act as a hydrogen

bond donor, while the oxygen in the benzofuran ring can act as a hydrogen bond acceptor.

The large, aromatic surface area of the molecule suggests that it will be most soluble in

solvents that can effectively interact with this system, such as aromatic solvents or those with
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moderate to high polarity that can engage in dipole-dipole interactions.

Predicted Solubility of 12H-Benzofuro[2,3-
a]carbazole in Common Organic Solvents
The following table provides a qualitative prediction of the solubility of 12H-Benzofuro[2,3-
a]carbazole in a range of common organic solvents, based on their polarity and chemical

properties.
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Solvent Polarity Index
Dielectric

Constant (20°C)

Predicted

Solubility
Rationale

Hexane 0.1 1.88 Low

Nonpolar

solvent; limited

interaction with

the polar

functional groups

of the solute.

Toluene 2.4 2.38 Moderate to High

Aromatic solvent;

can engage in π-

stacking

interactions with

the aromatic

rings of the

solute.

Dichloromethane

(DCM)
3.1 9.08 Moderate

Moderately polar;

effective at

dissolving a wide

range of organic

compounds.

Acetone 5.1 20.7 Moderate to High

Polar aprotic

solvent; can act

as a hydrogen

bond acceptor.

Ethyl Acetate 4.4 6.02 Moderate

Moderately polar

with both ester

and alkyl groups,

allowing for a

balance of

interactions.

Ethanol 4.3 24.55 Low to Moderate Polar protic

solvent; can

engage in

hydrogen
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bonding, but the

large nonpolar

region of the

solute may limit

solubility.

Methanol 5.1 32.7 Low to Moderate

Similar to

ethanol, but

more polar.

Dimethylformami

de (DMF)
6.4 36.7 High

Highly polar

aprotic solvent;

excellent solvent

for many organic

compounds.

Dimethyl

Sulfoxide

(DMSO)

7.2 46.7 High

Highly polar

aprotic solvent;

strong hydrogen

bond acceptor.[9]

Experimental Determination of Thermodynamic
Solubility: The Shake-Flask Method
The shake-flask method, developed by Higuchi and Connors, is the gold standard for

determining thermodynamic solubility due to its reliability for poorly soluble compounds.[10]

Principle
An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period

to ensure that equilibrium is reached between the undissolved solid and the saturated solution.

The concentration of the dissolved solute in the supernatant is then measured.

Experimental Workflow
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Preparation

Equilibration

Analysis

Weigh excess 12H-Benzofuro[2,3-a]carbazole

Add to a known volume of solvent in a sealed vial

Agitate at a constant temperature (e.g., 25°C) for 24-48 hours

Allow solid to settle

Centrifuge or filter to separate the supernatant

Withdraw a precise aliquot of the supernatant

Dilute with a suitable solvent

Analyze concentration using UV-Vis Spectroscopy or HPLC

Click to download full resolution via product page

Caption: Workflow for the Shake-Flask Solubility Determination Method.
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Step-by-Step Protocol
Preparation:

Add an excess amount of 12H-Benzofuro[2,3-a]carbazole to a series of vials, ensuring

there is enough solid to maintain a saturated solution with visible undissolved solid at

equilibrium.

Pipette a precise volume of the desired organic solvent into each vial.

Seal the vials tightly to prevent solvent evaporation.

Equilibration:

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C for

physiological relevance).

Agitate the vials for a sufficient time to reach equilibrium. For poorly soluble compounds,

this can be 24 to 48 hours.[9] Preliminary kinetic studies can determine the optimal

equilibration time.[8]

Sample Separation:

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

To ensure complete separation of the solid from the liquid, centrifuge the vials at a high

speed or filter the solution using a syringe filter compatible with the solvent.

Analysis:

Carefully withdraw a known volume of the clear supernatant.

Dilute the supernatant with a suitable solvent to a concentration within the linear range of

the analytical method.

Quantify the concentration of 12H-Benzofuro[2,3-a]carbazole in the diluted sample using

a validated analytical technique, such as High-Performance Liquid Chromatography

(HPLC) or UV-Vis Spectroscopy, against a standard curve of known concentrations.
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Calculation:

Calculate the original concentration in the saturated solution by accounting for the dilution

factor. The solubility is typically expressed in mg/mL or mol/L.

High-Throughput Methods for Kinetic Solubility
In early-stage drug discovery, kinetic solubility measurements are often preferred for their

speed and lower compound consumption.[11] These methods typically involve dissolving the

compound in DMSO and then adding it to an aqueous buffer, with precipitation detected by

turbidimetry or other optical methods.[11][12] While not a measure of true thermodynamic

solubility, kinetic solubility provides a valuable initial assessment of a compound's solubility

characteristics.

Conclusion
The solubility of 12H-Benzofuro[2,3-a]carbazole is a critical parameter that dictates its utility

in various scientific and pharmaceutical applications. Based on its structure, it is predicted to be

a lipophilic compound with poor aqueous solubility but favorable solubility in polar aprotic and

aromatic organic solvents such as DMSO, DMF, and toluene. For definitive quantitative data,

the shake-flask method remains the most reliable approach. The detailed protocol provided in

this guide offers a robust framework for researchers to determine the solubility of 12H-
Benzofuro[2,3-a]carbazole and its derivatives in any solvent of interest, thereby facilitating

further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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